molecular formula C11H11N5O3 B6115391 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B6115391
M. Wt: 261.24 g/mol
InChI Key: RFABJIXLPKVUAG-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl and a nitro group, and an acetamide moiety linked to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-8-5-10(16(18)19)14-15(8)7-11(17)13-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFABJIXLPKVUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide intermediate.

    Coupling with Pyridine: Finally, the acetamide intermediate is coupled with 3-aminopyridine under reflux conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the methyl group, which may influence its binding affinity and selectivity.

Uniqueness

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. These substituents may enhance its potential as a pharmacophore and its utility in various scientific applications.

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